

Application Notes and Protocols for SU5208 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

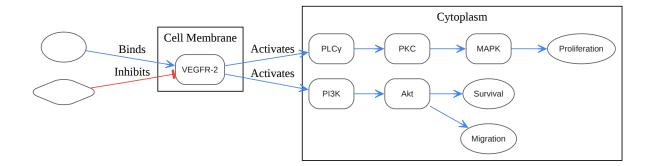
Introduction

SU5208 is a synthetic indolinone derivative that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, **SU5208** effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation. This inhibitory action makes **SU5208** a valuable tool for in vitro studies related to cancer biology, ophthalmology, and other diseases where pathological angiogenesis is a key factor. These application notes provide detailed protocols for the preparation and use of **SU5208** in cell culture experiments.

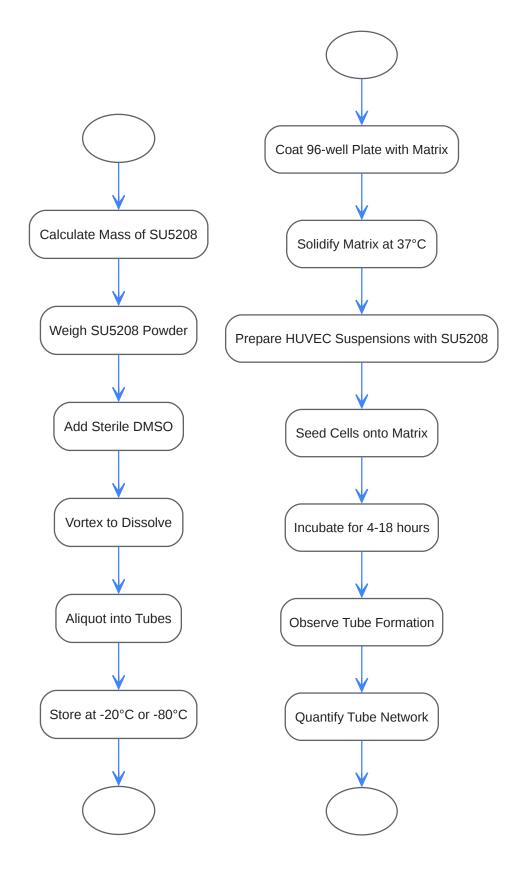
Mechanism of Action

SU5208 specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[2][3] The lack of phosphorylation subsequently blocks the activation of downstream signaling cascades, including the PLCy-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, survival, and permeability.[2][4][5][6]









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